Bromochlorobenzoicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

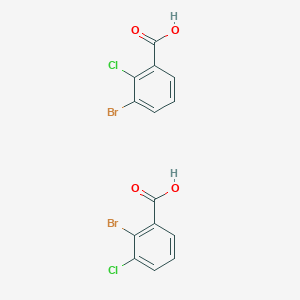

C14H8Br2Cl2O4 |

|---|---|

Molecular Weight |

470.9 g/mol |

IUPAC Name |

2-bromo-3-chlorobenzoic acid;3-bromo-2-chlorobenzoic acid |

InChI |

InChI=1S/2C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9;8-5-3-1-2-4(6(5)9)7(10)11/h2*1-3H,(H,10,11) |

InChI Key |

OHCOQKNSRBUATH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)C(=O)O.C1=CC(=C(C(=C1)Br)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis via Bromination of 2-Chlorobenzoic Acid

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-bromo-5-chlorobenzoic acid, an important intermediate in the pharmaceutical industry. The document details various methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions.

A prevalent method for synthesizing the target molecule involves the direct bromination of 2-chlorobenzoic acid. This electrophilic aromatic substitution is typically carried out using N-bromosuccinimide (NBS) in a strong acid medium like concentrated sulfuric acid. The addition of a catalyst can enhance the reaction's selectivity.[1]

Experimental Protocol:

A common procedure involves dissolving 2-chlorobenzoic acid in concentrated sulfuric acid.[1][2] A catalyst, such as sodium sulfide or potassium sulfide, is added to inhibit the formation of unwanted isomers.[1] N-bromosuccinimide is then added portion-wise while maintaining a specific reaction temperature.[1][2] Upon completion, the reaction mixture is poured into an ice-water bath to precipitate the crude product.[2] Recrystallization from a solvent system like methanol/water or acetic acid/water is performed to purify the final product.[1][2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Chlorobenzoic Acid | [1][2] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [1][2] |

| Solvent/Medium | Concentrated Sulfuric Acid | [1][2] |

| Catalyst | Sodium Sulfide or Potassium Sulfide | [1] |

| Reaction Temperature | 30-40 °C | [1][2] |

| Yield | 85.0% - 85.9% | [2] |

| Purity (HPLC) | 99.90% | [2] |

Logical Workflow for Bromination of 2-Chlorobenzoic Acid:

Caption: Workflow for the synthesis of 2-bromo-5-chlorobenzoic acid from 2-chlorobenzoic acid.

Synthesis from 2-Amino-5-chlorobenzoic Acid via Sandmeyer Reaction

Another important synthetic route involves the Sandmeyer reaction, starting from 2-amino-5-chlorobenzoic acid or its esters.[3] This method is advantageous for producing a high-purity product with few isomer impurities.[4] The process involves two main steps: diazotization of the amino group followed by a copper-catalyzed substitution reaction.[4][5][6]

Experimental Protocol:

The synthesis begins with the diazotization of a 5-bromo-2-aminobenzoic acid derivative.[4] For instance, the ethyl ester of 5-bromo-2-aminobenzoic acid is treated with a sodium nitrite solution in the presence of a strong acid like hydrochloric acid at a low temperature (0-20 °C) to form the diazonium salt.[3] This is followed by the addition of a copper catalyst, such as copper powder, and subsequent reaction to replace the diazonium group.[3] The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide, followed by acidification to yield the final carboxylic acid.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-aminobenzoic acid ethyl ester | [3] |

| Diazotization Reagent | Sodium Nitrite in Hydrochloric Acid | [3] |

| Catalyst | Copper Powder | [3] |

| Hydrolysis | Sodium Hydroxide followed by Hydrochloric Acid | [3] |

| Overall Yield | 89.8% (three steps) | [3] |

| Purity | 99.6% | [3] |

Signaling Pathway for the Sandmeyer Reaction:

Caption: Key stages in the Sandmeyer synthesis of 2-bromo-5-chlorobenzoic acid.

Synthesis from 2-Chlorobenzotrichloride

A high-yield, one-pot synthesis of 5-bromo-2-chlorobenzoic acid can be achieved starting from 2-chlorobenzotrichloride.[7] This method involves the bromination of the starting material followed by an in-situ hydrolysis of the trichloromethyl group to a carboxylic acid.

Experimental Protocol:

The process involves reacting 2-chlorobenzotrichloride with a brominating agent, which can include bromine, N-bromosuccinimide, or dibromohydantoin, in the presence of a catalyst.[7] Following the bromination, the intermediate 2-chloro-5-bromobenzotrichloride is hydrolyzed under acidic conditions to afford the final product.[7] This method is noted for its operational simplicity and high yield.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Chlorobenzotrichloride | [7] |

| Brominating Agent | Bromine, NBS, or DBDMH | [7] |

| Reaction Type | One-pot Bromination and Hydrolysis | [7] |

| Yield | > 95% | [7] |

| Purity | 80-92% | [7] |

Experimental Workflow from 2-Chlorobenzotrichloride:

Caption: One-pot synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzotrichloride.

Other Synthetic Routes

Other reported methods for the synthesis of 2-bromo-5-chlorobenzoic acid include:

-

From 2-chlorobenzonitrile: This route involves the bromination of 2-chlorobenzonitrile to yield 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed in the presence of a base to give the final product.[8]

-

From Salicylic Acid: This synthesis starts with salicylic acid, which undergoes bromination to form 5-bromo-2-hydroxybenzoic acid, followed by a chlorination step to yield 5-bromo-2-chlorobenzoic acid.[9]

These alternative routes offer flexibility in starting material selection and may be advantageous under specific laboratory or industrial conditions.

This guide provides a summary of the most common and effective methods for the synthesis of 2-bromo-5-chlorobenzoic acid, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 8. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 9. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzoic acid is a halogenated aromatic carboxylic acid with the chemical formula C₇H₄BrClO₂. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. A thorough understanding of its physical properties is crucial for its effective use in research and development, enabling optimization of reaction conditions, purification protocols, and formulation strategies. This guide provides a comprehensive overview of the known physical characteristics of 3-bromo-4-chlorobenzoic acid, details the experimental methodologies for their determination, and presents this information in a clear and accessible format.

Core Physical Properties

The physical state of 3-bromo-4-chlorobenzoic acid under standard conditions is a white to off-white crystalline solid.[1] Key physical and chemical identifiers are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol [1] |

| CAS Number | 42860-10-6[1] |

| Appearance | White to pale cream crystals, powder, or crystalline powder[1] |

A logical workflow for the characterization of a synthesized batch of 3-bromo-4-chlorobenzoic acid is outlined in the diagram below.

Figure 1. Workflow for Physical Characterization

Quantitative Physical Data

A summary of the key quantitative physical properties of 3-bromo-4-chlorobenzoic acid is provided below. It is important to note that some of these values are predicted and experimental determination is recommended for critical applications.

| Parameter | Value | Source |

| Melting Point | 218-222 °C | (lit.) |

| 213 °C | Matrix Scientific[2] | |

| 215.5-224.5 °C | Thermo Scientific Chemicals[1] | |

| Boiling Point | 333.7±27.0 °C | (Predicted)[3] |

| pKa | 3.60±0.10 | (Predicted for 4-bromo-3-chlorobenzoic acid)[4] |

| Calculated LogP | 3.5 | PubChem[5] |

Solubility Profile

3-Bromo-4-chlorobenzoic acid is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol and acetone.

Spectral Data

Infrared (IR) Spectroscopy: The IR spectrum of 3-bromo-4-chlorobenzoic acid is expected to exhibit characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch, a C=O stretch, and C-O stretching vibrations. A reference to an available FTIR spectrum indicates the use of a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns would be influenced by the positions of the bromo, chloro, and carboxylic acid substituents on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the carboxyl carbon and the substituted aromatic carbons.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine and one chlorine atom. Predicted collision cross-section values for various adducts are available.[6]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of 3-bromo-4-chlorobenzoic acid, based on standard laboratory practices for aromatic carboxylic acids.

Melting Point Determination

The melting point of 3-bromo-4-chlorobenzoic acid can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

For accurate determination, a slow heating rate (1-2 °C per minute) should be used near the expected melting point.

-

The relationship between sample purity and melting point is illustrated in the diagram below.

Figure 2. Purity and Melting Point

Solubility Determination

The solubility of 3-bromo-4-chlorobenzoic acid in various solvents can be determined by preparing saturated solutions at a specific temperature.

-

Apparatus: Scintillation vials, constant temperature shaker, analytical balance, filtration apparatus.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and agitated in a constant temperature shaker until equilibrium is reached.

-

The saturated solution is carefully filtered to remove any undissolved solid.

-

A known volume of the filtrate is evaporated to dryness, and the mass of the dissolved solid is determined.

-

Solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL).

-

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: pH meter with a glass electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A precisely weighed sample of 3-bromo-4-chlorobenzoic acid is dissolved in a suitable solvent mixture (e.g., water-ethanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

-

The underlying principle of pKa determination via titration is depicted below.

Figure 3. pKa Determination Principle

Safety Information

3-Bromo-4-chlorobenzoic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. 3-Bromo-4-chlorobenzoic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Page loading... [guidechem.com]

- 4. 25118-59-6 CAS MSDS (4-BROMO-3-CHLOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-bromo-4-chlorobenzoic acid (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]

Technical Guide: 4-Bromo-2-chlorobenzoic Acid - A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid that serves as a critical building block in the synthesis of advanced chemical compounds. Its unique substitution pattern makes it a valuable intermediate in the fields of pharmaceutical development, agrochemical research, and material science. This document details its chemical properties, synthesis protocols, and its notable role as a precursor to the investigational drug PF-06446846, a novel inhibitor of PCSK9 translation.

Chemical Identity and Structure

CAS Number: 59748-90-2[1][2][3][4][5]

Molecular Formula: C₇H₄BrClO₂[1][2][3][6]

The structure of 4-bromo-2-chlorobenzoic acid features a benzene ring substituted with a carboxylic acid group, a bromine atom at position 4, and a chlorine atom at position 2. This arrangement of functional groups provides multiple reactive sites for further chemical modifications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-bromo-2-chlorobenzoic acid. This data is essential for its application in chemical synthesis and formulation.

| Property | Value | Source |

| Molecular Weight | 235.46 g/mol | [1][2][3][6] |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Melting Point | 171-175 °C | |

| Boiling Point (Predicted) | 333.7 ± 27.0 °C | [7] |

| pKa (Predicted) | 3.60 ± 0.10 | |

| Solubility | Soluble in methanol | [1] |

Applications in Synthesis

4-Bromo-2-chlorobenzoic acid is a versatile synthon primarily utilized as an intermediate in the creation of more complex molecules.[8] Its halogenated structure is particularly useful for cross-coupling reactions and nucleophilic aromatic substitutions, which are foundational techniques in modern organic chemistry.

Key Application Areas:

-

Pharmaceutical Development: It serves as a crucial starting material for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly anti-inflammatory and antimicrobial agents.[8]

-

Agrochemicals: The compound is a building block for herbicides and pesticides.[8]

-

Material Science: It is used in the development of specialty polymers and coatings with enhanced thermal or chemical resistance.[8]

A significant application of 4-bromo-2-chlorobenzoic acid is in the synthesis of the investigational drug PF-06446846 .[9]

Role as a Precursor to PF-06446846, a PCSK9 Translation Inhibitor

PF-06446846 is a novel small molecule that has been shown to selectively inhibit the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[9][10] This innovative mechanism of action makes it a person of interest in the development of new therapies for hypercholesterolemia.

Mechanism of Action of PF-06446846

PF-06446846 acts by binding to the human ribosome and stalling the translation of the PCSK9 nascent polypeptide chain at around codon 34.[9][10][11] This sequence-specific stalling prevents the formation of the full-length PCSK9 protein. By reducing the amount of circulating PCSK9, PF-06446846 indirectly increases the number of LDL receptors on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol from the bloodstream.[12]

The PCSK9 Signaling Pathway and Point of Intervention

The diagram below illustrates the PCSK9 pathway for LDL receptor degradation and the specific point of intervention by PF-06446846. PCSK9 normally binds to the LDL receptor on the cell surface, and upon internalization, targets the receptor for lysosomal degradation instead of allowing it to be recycled.[13][14] This reduces the number of available LDL receptors to clear LDL from the blood. PF-06446846 intervenes at the earliest stage by preventing the synthesis of the PCSK9 protein itself.

Caption: PCSK9 translation inhibition and its effect on LDL receptor recycling.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of 4-bromo-2-chlorobenzoic acid in a research setting. Below are protocols for its synthesis via a flow chemistry approach and a standard esterification reaction.

Synthesis of 4-Bromo-2-chlorobenzoic Acid via Ortho-Substituted Carbonylation in a Flow Reactor

This protocol describes a modern and efficient method for the synthesis of the title compound.[3]

Workflow Diagram:

Caption: Flow synthesis workflow for 4-bromo-2-chlorobenzoic acid.

Materials and Equipment:

-

Vapourtec R2+/R4 flow reactor system

-

Vapourtec Gas/Liquid Membrane Reactor

-

HPLC pumps

-

Back pressure regulator

-

Starting materials: Ortho-substituted iodoarene (e.g., 4-bromo-2-chloro-1-iodobenzene), Palladium (II) acetate, Triphenylphosphine, Triethylamine, 1,4-Dioxane, Water, Carbon Monoxide gas

-

Reagents for work-up: Ethyl acetate, Sodium carbonate solution (2M), Hydrochloric acid solution (2M), Sodium sulfate

Procedure:

-

System Setup: Configure the Vapourtec flow reactor system. Set the HPLC pumps to a flow rate of 0.125 mL/min, the reactor temperature to 110 °C, and the CO pressure to 15 bar with a back pressure of 250 psi.[3]

-

Reagent Preparation:

-

Loop 1 (5 mL): Prepare a solution of palladium acetate (20 mg, 0.08 mmol) and triphenylphosphine (48 mg, 0.168 mmol) in 6 mL of 1,4-dioxane.[3]

-

Loop 2 (5 mL): Prepare a solution of the ortho-substituted iodoarene substrate (1.68 mmol), triethylamine (0.272 g, 2.69 mmol), and water (0.505 g, 28 mmol) in 5.8 mL of 1,4-dioxane.[3]

-

-

Reaction: Allow the system to reach a steady state by running the solvent for 2 hours. Switch the flow streams to introduce the reagents from the loops into the reactor.[3]

-

Work-up:

-

Collect the reaction mixture and evaporate the solvent under reduced pressure.[3]

-

Redissolve the crude product in ethyl acetate (25 mL) and wash with 2M sodium carbonate solution (3 x 10 mL).[3]

-

Combine the aqueous layers and acidify with 2M HCl solution.[3]

-

Extract the product with ethyl acetate (3 x 25 mL).[3]

-

Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to yield the crude product as a solid.[3]

-

-

Purification: Recrystallize the crude solid from an appropriate solvent to obtain pure 4-bromo-2-chlorobenzoic acid.[3]

Methyl Esterification of 4-Bromo-2-chlorobenzoic Acid

This protocol describes a standard procedure for converting the carboxylic acid to its methyl ester, a common derivatization in organic synthesis.[1]

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 g (42.5 mmol) of 4-bromo-2-chlorobenzoic acid in 100 mL of methanol.[1]

-

Reaction: Bubble dry hydrogen chloride gas through the solution until reflux begins. Stir the reaction mixture at room temperature overnight.[1]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.[1]

-

Redissolve the residue in diethyl ether and wash sequentially with deionized water (twice) and a saturated sodium chloride solution.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 4-bromo-2-chlorobenzoate product.[1]

-

Safety Information

4-Bromo-2-chlorobenzoic acid should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed and very toxic to aquatic life.

-

Hazard Codes: H301 (Toxic if swallowed), H400 (Very toxic to aquatic life)

-

Precautionary Statements: P264, P273, P301 + P310, P391, P405

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.

Always consult the material safety data sheet (MSDS) before handling this chemical.

Conclusion

4-Bromo-2-chlorobenzoic acid is a key chemical intermediate with significant utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its role as a precursor to the novel PCSK9 translation inhibitor PF-06446846 highlights its importance in the development of next-generation therapeutics. The information and protocols provided in this guide are intended to support researchers and scientists in leveraging the synthetic potential of this valuable compound.

References

- 1. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Bromo-2-chlorobenzoic acid | 59748-90-2 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]

- 13. researchgate.net [researchgate.net]

- 14. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Bromo-2-chlorobenzoic Acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 5-bromo-2-chlorobenzoic acid (CAS No: 21739-92-4), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

5-Bromo-2-chlorobenzoic acid is a disubstituted benzoic acid with the molecular formula C₇H₄BrClO₂ and a molecular weight of approximately 235.46 g/mol .[1][2] The arrangement of the substituents on the aromatic ring gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control. The following sections detail the data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 5-bromo-2-chlorobenzoic acid typically exhibits signals for three aromatic protons and one acidic proton from the carboxylic acid group. The chemical shifts are influenced by the electronic effects of the bromine, chlorine, and carboxylic acid substituents.

Table 1: ¹H NMR Spectroscopic Data for 5-bromo-2-chlorobenzoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~10.05 | Broad Singlet | 1H | -COOH | CDCl₃ |

| 8.13 | Singlet (d) | 1H | H-6 | CDCl₃ |

| 7.58 | Doublet | 1H | H-4 | CDCl₃ |

| 7.35 | Doublet | 1H | H-3 | CDCl₃ |

Data sourced from a study reporting chemical shifts in deuterated chloroform (CDCl₃).[3] The assignments are based on the expected electronic environment of the protons on the aromatic ring. The proton at position 6 is adjacent to the electron-withdrawing chlorine atom, leading to a downfield shift.

¹³C NMR (Carbon NMR) Data

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| Carbonyl Carbon (-COOH) | 165 - 175 |

| Aromatic Carbon (C-Cl) | 130 - 135 |

| Aromatic Carbon (C-Br) | 115 - 125 |

| Aromatic Carbon (C-COOH) | 130 - 135 |

| Aromatic Carbons (-CH) | 125 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Key IR Absorption Bands for 5-bromo-2-chlorobenzoic acid

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic Ring |

| ~1290 | Strong | C-O stretch | Carboxylic Acid |

| ~920 | Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

| 1000-1100 | Medium | C-Cl stretch | Aryl Chloride |

| 600-700 | Medium | C-Br stretch | Aryl Bromide |

Data interpreted from the NIST gas-phase IR spectrum and general IR correlation tables.[1] The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data (EI-MS) for 5-bromo-2-chlorobenzoic acid

| m/z | Relative Intensity | Assignment |

| 234, 236, 238 | High | [M]⁺ (Molecular Ion) |

| 217, 219, 221 | Moderate | [M - OH]⁺ |

| 189, 191, 193 | Moderate | [M - COOH]⁺ |

| 154, 156 | Low | [C₆H₃Br]⁺ |

| 75, 76 | Low | Fragments of the aromatic ring |

Data interpreted from the NIST EI-MS spectrum.[4] The molecular ion region shows a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid sample like 5-bromo-2-chlorobenzoic acid.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of 5-bromo-2-chlorobenzoic acid in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition : Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (1-2 mg) of 5-bromo-2-chlorobenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan : Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

-

Sample Scan : Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis : Identify the wavenumbers of the major absorption bands and correlate them with the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Vaporization : Gently heat the probe to vaporize the sample into the ion source.

-

Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation : The high energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.

-

Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation : The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Analytical Workflow

The logical flow for the spectroscopic identification of 5-bromo-2-chlorobenzoic acid can be visualized as follows:

References

A Technical Guide to the Solubility of Bromochlorobenzoic Acid Isomers for Researchers and Drug Development Professionals

Introduction

Bromochlorobenzoic acids, a group of halogenated aromatic carboxylic acids, are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their isomeric variations, distinguished by the substitution patterns of bromine and chlorine atoms on the benzoic acid backbone, give rise to distinct physicochemical properties, most notably their solubility. Understanding the solubility of these isomers in various solvent systems is a critical parameter for reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the available solubility data for different bromochlorobenzoic acid isomers, details common experimental protocols for solubility determination, and illustrates the underlying structure-solubility relationships.

Data Presentation: Solubility of Bromochlorobenzoic Acid Isomers

The solubility of bromochlorobenzoic acid isomers is influenced by the interplay of the polar carboxylic acid group and the lipophilic halogenated benzene ring. The relative positions of the bromo and chloro substituents significantly impact crystal lattice energy and the molecule's ability to interact with solvent molecules. The following table summarizes the available quantitative and qualitative solubility data for various isomers.

| Isomer | Solvent | Solubility | Temperature (°C) |

| 2-Bromo-5-chlorobenzoic acid | Water | Insoluble[1] | Not Specified |

| 3-Bromo-2-chlorobenzoic acid | Ethanol | Readily Soluble[2] | Room Temperature |

| Dichloromethane | Readily Soluble[2] | Room Temperature | |

| 3-Bromo-4-chlorobenzoic acid | Water | Sparingly Soluble[3] | Not Specified |

| Ethanol | Soluble[3] | Not Specified | |

| Acetone | Soluble[3] | Not Specified | |

| 3-Bromo-5-chlorobenzoic acid | Methanol | Soluble[4] | Not Specified |

| 4-Bromo-2-chlorobenzoic acid | DMSO | Soluble[5] | Not Specified |

| Methanol | Soluble[5] | Not Specified | |

| 4-Bromo-3-chlorobenzoic acid | Methanol | Soluble[6] | Not Specified |

| 5-Bromo-2-chlorobenzoic acid | Water | 2.63 g/L[7][8][9] | 20 |

| Ethanol | More Soluble (than in water)[10] | Not Specified | |

| Methanol | More Soluble (than in water)[10] | Not Specified | |

| Dichloromethane | More Soluble (than in water)[10] | Not Specified | |

| Toluene | Freely Soluble[11] | Not Specified |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for chemical process development and formulation. The following are detailed methodologies for key experiments commonly cited for determining the solubility of crystalline organic compounds like bromochlorobenzoic acid isomers.

Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: An excess amount of the solid bromochlorobenzoic acid isomer is added to a known volume of the selected solvent in a sealed, thermostated flask. The use of a significant excess of the solid ensures that equilibrium is reached with the solid phase present.

-

Equilibration: The flask is agitated (typically by shaking or stirring) in a constant temperature bath for a prolonged period (e.g., 24 to 72 hours) to ensure that the solution reaches equilibrium with the solid. The temperature should be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to sediment. The saturated supernatant is then carefully separated from the solid phase. This is typically achieved by centrifugation followed by filtration through a fine-pored membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved bromochlorobenzoic acid isomer in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the isomer is used to quantify the amount in the sample.

Potentiometric Titration

Potentiometric titration is a useful method for determining the aqueous solubility of ionizable compounds like carboxylic acids, as it can also provide information on the pKa of the compound.

Methodology:

-

Apparatus: A thermostated titration vessel equipped with a calibrated pH electrode, a burette for titrant delivery, and a stirrer is used.

-

Procedure: A known amount of the solid bromochlorobenzoic acid isomer is suspended in a specific volume of water or a suitable aqueous buffer. The suspension is then titrated with a standardized solution of a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is monitored and recorded as a function of the volume of titrant added.

-

Data Analysis: The point at which the solid completely dissolves is observed as a distinct change in the titration curve. The solubility can be calculated from the amount of titrant required to dissolve the solid and the stoichiometry of the acid-base reaction. The pKa of the acid can also be determined from the titration data.

Visualization of Structure-Solubility Relationships

The solubility of bromochlorobenzoic acid isomers is governed by a balance of intermolecular forces. The following diagram illustrates the logical relationships between the structural features of these isomers and the factors that influence their solubility in different types of solvents.

Caption: Logical flow of factors influencing isomer solubility.

The solubility of bromochlorobenzoic acid isomers is a complex property dictated by the specific substitution pattern of the halogen atoms on the aromatic ring. While comprehensive quantitative data across a wide range of solvents remains an area for further investigation, the available information and established experimental protocols provide a solid foundation for researchers and drug development professionals. A thorough understanding of the principles outlined in this guide is essential for the effective handling and application of these important chemical intermediates in synthetic and formulation processes.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy 3-Bromo-5-chlorobenzoic acid | 42860-02-6 [smolecule.com]

- 5. 4-Bromo-2-chlorobenzoic acid | 59748-90-2 [chemicalbook.com]

- 6. 4-Bromo-3-chlorobenzoic acid|lookchem [lookchem.com]

- 7. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]

- 8. 5-Bromo-2-chlorobenzoic acid CAS#: 21739-92-4 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 11. Buy 5-Bromo-2-Chlorobenzoic Acid at Affordable Price, CAS No 21739-92-4 [suryalifesciencesltd.com]

The Impact of Halogenation on the Acidity of Benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa values of halogenated benzoic acids. By examining the electronic effects of halogen substituents at the ortho, meta, and para positions, we can elucidate the structure-activity relationships that are critical in drug design and development. This document presents a compilation of pKa values, detailed experimental protocols for their determination, and a visual representation of the underlying electronic principles governing the acidity of these compounds.

Introduction: The Significance of Acidity in Drug Development

The acidity of a molecule, quantified by its pKa value, is a fundamental physicochemical property that profoundly influences its pharmacokinetic and pharmacodynamic behavior. For an active pharmaceutical ingredient (API), the pKa determines its degree of ionization at physiological pH, which in turn affects its solubility, permeability across biological membranes, protein binding, and interaction with its target receptor. Halogenation of a lead compound, such as benzoic acid, is a common strategy in medicinal chemistry to modulate its acidity and, consequently, its therapeutic efficacy. This guide delves into the nuanced effects of different halogens (Fluorine, Chlorine, Bromine, and Iodine) on the acidity of the parent benzoic acid molecule.

Quantitative Analysis of pKa Values

The pKa values of various halogenated benzoic acids are summarized in the table below. These values have been compiled from various reputable sources to provide a comparative overview. The pKa of unsubstituted benzoic acid is approximately 4.20.[1][2][3] A lower pKa value indicates a stronger acid.

| Substituent | Position | pKa Value |

| Fluoro | ortho (2-) | ~3.27 |

| meta (3-) | 3.86[4] | |

| para (4-) | ~4.14 | |

| Chloro | ortho (2-) | 2.92[5][6] |

| meta (3-) | 3.83[5][6] | |

| para (4-) | 3.98[7] | |

| Bromo | ortho (2-) | 2.85[8] |

| meta (3-) | 3.81 | |

| para (4-) | 3.97[9] | |

| Iodo | ortho (2-) | 2.86 |

| meta (3-) | 3.86 | |

| para (4-) | 4.03 |

Note: The pKa values can vary slightly depending on the experimental conditions (e.g., temperature, solvent). The values presented here are generally accepted values at or near 25°C in aqueous solution.

The Underlying Principles: Inductive and Resonance Effects

The acidity of substituted benzoic acids is primarily governed by the interplay of two electronic effects: the inductive effect (-I) and the resonance effect (+R or +M).

-

Inductive Effect (-I): Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma (σ) bonds. This electron-withdrawing inductive effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid (lowering the pKa). The strength of the inductive effect decreases with distance from the carboxylic acid group.

-

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the benzene ring's pi (π) system. This electron-donating resonance effect is most pronounced when the halogen is at the ortho or para position relative to the carboxylic acid group. This effect increases the electron density on the carboxylate group, destabilizing the anion and decreasing acidity (increasing the pKa).

The net effect on acidity depends on the balance between these two opposing effects. For halogens, the inductive effect is generally stronger than the resonance effect.

Figure 1: Logical relationship of electronic effects on acidity.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for the characterization of ionizable compounds. The two most common methods employed are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the halogenated benzoic acid) and monitoring the change in pH using a pH meter.

Workflow:

References

- 1. library.gwu.edu [library.gwu.edu]

- 2. Solved Benzoic acid has pKa = 4.20 2-Chlorobenzoic acid has | Chegg.com [chegg.com]

- 3. global.oup.com [global.oup.com]

- 4. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. brainly.com [brainly.com]

- 8. Solved 2-bromobenzoic acid has a pka of 2.84. | Chegg.com [chegg.com]

- 9. chembk.com [chembk.com]

A Technical Guide to 2-Bromo-5-Chlorobenzoic Acid: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-bromo-5-chlorobenzoic acid, a halogenated aromatic carboxylic acid with significant applications in organic synthesis and pharmaceutical development. Its utility as a versatile building block stems from the unique reactivity conferred by its substituent pattern.

Core Molecular Data

The essential molecular identifiers and properties of 2-bromo-5-chlorobenzoic acid are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Parameter | Value |

| Chemical Formula | C₇H₄BrClO₂[1][2][3][4] |

| Molecular Weight | 235.46 g/mol [1][2][5] |

| CAS Number | 21739-93-5[1][3] |

| Synonyms | 5-Chloro-2-bromobenzoic acid, 6-Bromo-3-chlorobenzoic acid[1] |

Molecular Structure and Composition

The chemical structure of 2-bromo-5-chlorobenzoic acid, illustrated below, consists of a benzene ring substituted with a carboxylic acid group, a bromine atom at position 2, and a chlorine atom at position 5. This arrangement of electron-withdrawing groups significantly influences the molecule's chemical reactivity.

Caption: Logical relationship of the benzoic acid core and its halogen substituents.

Experimental Data

While this guide focuses on the core molecular properties, it is important to note that the characterization of 2-bromo-5-chlorobenzoic acid relies on standard analytical techniques. Researchers can find detailed experimental protocols for techniques such as Gas Chromatography (GC) to determine purity, and various spectroscopic methods to confirm its structure, in publicly available safety data sheets and chemical supplier documentation.[1]

Synthesis and Reactivity Workflow

2-Bromo-5-chlorobenzoic acid is a key intermediate in the synthesis of more complex molecules. A generalized workflow for its use in synthetic chemistry is outlined below. This typically involves the activation of the carboxylic acid group followed by reaction with a suitable nucleophile, or participation in cross-coupling reactions.

Caption: A generalized workflow for the synthetic utilization of 2-bromo-5-chlorobenzoic acid.

References

An In-depth Technical Guide on the Reactivity of the Carboxylic Acid Group in Bromochlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carboxylic acid group in bromochlorobenzoic acid isomers. The presence and position of bromine and chlorine substituents on the benzene ring significantly influence the acidity and reactivity of the carboxylic acid moiety through electronic and steric effects. This document details these effects, presenting quantitative data on the acidity of various isomers. Furthermore, it provides detailed experimental protocols for key transformations of the carboxylic acid group, including esterification, amide formation, and reduction to the corresponding benzyl alcohol. The information herein is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, where halogenated benzoic acids are common intermediates.

Introduction

Bromochlorobenzoic acids are a class of disubstituted benzoic acids that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity of the carboxylic acid group is of paramount importance in the further functionalization of these molecules. The electron-withdrawing nature of the halogen substituents, coupled with their positional isomerism, imparts distinct chemical properties to the carboxylic acid group, affecting its acidity and susceptibility to nucleophilic attack. Understanding these structure-activity relationships is crucial for designing efficient synthetic routes and predicting reaction outcomes.

Electronic and Steric Effects of Halogen Substituents

The reactivity of the carboxylic acid group in bromochlorobenzoic acid is primarily governed by the inductive and resonance effects of the bromine and chlorine atoms.

-

Inductive Effect: Both bromine and chlorine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I). This effect polarizes the O-H bond of the carboxylic acid, facilitating the departure of a proton and thereby increasing the acidity of the molecule. The magnitude of the inductive effect is distance-dependent, being most pronounced when the halogens are in the ortho position and diminishing at the meta and para positions.

-

Resonance Effect: Halogens possess lone pairs of electrons that can be delocalized into the benzene ring through the resonance effect (+R). This effect donates electron density to the ring, which can partially counteract the inductive effect. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing the acidity of the carboxylic acid group.

-

Steric Effects: Halogen substituents in the ortho position can sterically hinder the approach of reagents to the carboxylic acid group. This "ortho-effect" can influence the rates of reactions such as esterification and amide formation. The steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, which may affect the resonance stabilization of the carboxylate anion.

Acidity of Bromochlorobenzoic Acid Isomers

The acidity of a carboxylic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. The electron-withdrawing nature of the bromine and chlorine atoms increases the acidity of bromochlorobenzoic acids compared to benzoic acid (pKa ≈ 4.20). The precise pKa value is dependent on the specific substitution pattern of the isomers.

Table 1: Predicted pKa Values of Bromochlorobenzoic Acid Isomers

| Isomer | Predicted pKa |

| 2-Bromo-6-chlorobenzoic acid | 1.62 ± 0.10[1] |

| 5-Bromo-2-chlorobenzoic acid | 2.49 ± 0.25[2] |

| 3-Bromo-2-chlorobenzoic acid | 2.50 ± 0.25[3][4] |

| 2-Bromo-4-chlorobenzoic acid | 2.62 ± 0.10[5] |

| 3-Bromo-5-chlorobenzoic acid | 3.44 ± 0.10[6] |

| 3-Bromo-4-chlorobenzoic acid | 3.58 ± 0.10[7] |

| 4-Bromo-3-chlorobenzoic acid | 3.60 ± 0.10[8] |

Note: The pKa values are predicted and may vary slightly from experimentally determined values.

Key Reactions of the Carboxylic Acid Group

The carboxylic acid group of bromochlorobenzoic acids can undergo a variety of transformations, including esterification, amide formation, and reduction.

Esterification

Esterification is a fundamental reaction for the protection of the carboxylic acid group or for the synthesis of ester derivatives with specific biological activities.

The Fischer esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification of 4-Bromo-2-chlorobenzoic Acid with Methanol

-

Reaction Setup: In a round-bottom flask, dissolve 10 g (42.5 mmol) of 4-bromo-2-chlorobenzoic acid in 100 ml of methanol.[9]

-

Catalyst Addition: Bubble dry hydrogen chloride gas through the solution until reflux begins.[9]

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).[9]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the crude product in diethyl ether and wash sequentially with deionized water (2x) and a saturated sodium chloride solution.[9]

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 4-bromo-2-chlorobenzoate. A yield of 94% has been reported for this procedure.[9]

Logical Relationship Diagram: Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification.

Amide Formation

Amide formation is a crucial reaction in drug development, as the amide bond is a key structural feature in many biologically active molecules.

A common and efficient method for amide synthesis involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoyl Chloride

-

Reaction Setup: Dissolve 100 g (0.43 mol) of 5-bromo-2-chlorobenzoic acid in 500 mL of dichloromethane and add 1 g of pyridine as a catalyst.

-

Reagent Addition: Slowly add 60.5 g (0.51 mol) of thionyl chloride dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 40 °C and reflux for 3.5 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, remove the dichloromethane by distillation under reduced pressure to obtain 5-bromo-2-chlorobenzoyl chloride (yield: 97%). The product can be used directly in the next step without further purification.

Experimental Protocol: General Procedure for Amide Formation from Acyl Chloride

-

Reaction Setup: Prepare a stirring solution of the desired amine in dichloromethane (DCM).

-

Base Addition: Add an equimolar amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA).

-

Acyl Chloride Addition: Add 1 to 2 equivalents of the bromochlorobenzoyl chloride.

-

Reaction: Stir the reaction mixture at room temperature for 8-16 hours.

-

Work-up: Quench the reaction with water and extract the amide product with DCM or another suitable organic solvent.

-

Purification: Purify the product by appropriate methods, such as recrystallization or column chromatography.

Workflow Diagram: Amide Formation via Acyl Chloride

References

- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 2. global.oup.com [global.oup.com]

- 3. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-BROMO-2-CHLOROBENZOIC ACID CAS#: 56961-27-4 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 8. 25118-59-6 CAS MSDS (4-BROMO-3-CHLOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

The Electron-Withdrawing Effects of Halogens on the Benzoic Acid Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects of halogens (Fluorine, Chlorine, Bromine, and Iodine) on the benzoic acid ring. The substitution of halogens at the ortho, meta, and para positions significantly influences the electronic properties of the benzoic acid molecule, impacting its acidity, reactivity, and spectroscopic characteristics. This document details these effects through quantitative data, experimental methodologies, and visual representations of underlying chemical principles.

Core Principles: Inductive and Resonance Effects

The influence of halogen substituents on the benzoic acid ring is primarily governed by the interplay of two fundamental electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to their high electronegativity, halogens exert a strong electron-withdrawing inductive effect. This effect involves the polarization of the sigma (σ) bonds along the carbon chain, pulling electron density away from the benzene ring and the carboxylic acid group. The strength of the inductive effect decreases with distance from the substituent.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect counteracts the inductive effect to some extent. The overlap between the p-orbitals of the halogen and the carbon of the benzene ring is most effective for fluorine (2p-2p overlap) and diminishes down the group (3p-2p for Cl, 4p-2p for Br, etc.).

The net electronic effect of a halogen substituent is a combination of these two opposing forces. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character. This net electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid.

Quantitative Analysis of Acidity (pKa)

The most direct measure of the electron-withdrawing effect of halogens on benzoic acid is the change in its acid dissociation constant (Ka), typically expressed as its negative logarithm, pKa. A lower pKa value indicates a stronger acid. The table below summarizes the pKa values for various halogen-substituted benzoic acids in water at or near 25°C.

| Substituent | Position | pKa |

| H | - | 4.20 |

| Fluorine | ortho (2-) | 3.27 |

| meta (3-) | 3.86[1][2] | |

| para (4-) | 4.14[3][4] | |

| Chlorine | ortho (2-) | 2.94 |

| meta (3-) | 3.83[5] | |

| para (4-) | 3.98 | |

| Bromine | ortho (2-) | 2.85 |

| meta (3-) | 3.81 | |

| para (4-) | 3.97[6] | |

| Iodine | ortho (2-) | 2.86[7] |

| meta (3-) | 3.85 | |

| para (4-) | 3.93 |

Observations:

-

All halogen-substituted benzoic acids are more acidic than benzoic acid itself, demonstrating the net electron-withdrawing nature of halogens.

-

Ortho Effect: The ortho-substituted isomers are consistently the most acidic. This is attributed to a combination of the strong inductive effect at close proximity and steric effects that can influence the solvation of the carboxylate anion.

-

Meta vs. Para: For chlorine, bromine, and iodine, the meta isomer is slightly more acidic than the para isomer. This is because the electron-donating resonance effect does not operate at the meta position, so the acid-strengthening inductive effect is more pronounced. In the case of fluorine, the resonance effect is stronger, making the para-fluoro isomer less acidic than the meta-fluoro isomer.

Spectroscopic Data

The electron-withdrawing effects of halogens also manifest in the spectroscopic properties of these molecules, particularly in their 13C NMR and Infrared (IR) spectra.

13C NMR Spectroscopy

The chemical shifts in 13C NMR are sensitive to the electron density around the carbon atoms. The electron-withdrawing nature of the halogens and the carboxylic acid group influences the chemical shifts of the aromatic carbons.

| Substituent | Position | 13C Chemical Shift (δ) of Carboxyl Carbon (ppm) | 13C Chemical Shift (δ) of Carbon Bearing Halogen (ppm) |

| H | - | ~172.6[8] | - |

| Fluorine | ortho (2-) | ~163.2 | ~162.5 (d, J=257 Hz) |

| meta (3-) | ~166.5 | ~162.7 (d, J=246 Hz) | |

| para (4-) | ~166.8 | ~165.4 (d, J=252 Hz) | |

| Chlorine | ortho (2-) | ~171.1 | ~134.8 |

| meta (3-) | ~166.5 | ~133.8 | |

| para (4-) | ~168.7 | ~140.2 | |

| Bromine | ortho (2-) | ~169.6 | ~122.0 |

| meta (3-) | ~166.5 | ~122.9 | |

| para (4-) | ~168.8 | ~128.8 | |

| Iodine | ortho (2-) | ~171.8 | ~95.1 |

| meta (3-) | ~166.8 | ~95.5 | |

| para (4-) | ~167.3 | ~101.5 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching vibration in the IR spectrum is influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups tend to increase the C=O bond order and shift the stretching frequency to a higher wavenumber. However, in aromatic systems, conjugation can lower the frequency.

| Substituent | Position | Carbonyl (C=O) Stretching Frequency (cm-1) |

| H | - | ~1685[1] |

| Fluorine | ortho (2-) | ~1705 |

| meta (3-) | ~1700 | |

| para (4-) | ~1690 | |

| Chlorine | ortho (2-) | ~1700 |

| meta (3-) | ~1695 | |

| para (4-) | ~1688 | |

| Bromine | ortho (2-) | ~1698 |

| meta (3-) | ~1692 | |

| para (4-) | ~1689 | |

| Iodine | ortho (2-) | ~1695 |

| meta (3-) | ~1690 | |

| para (4-) | ~1685 |

Note: These are approximate values and can be influenced by the physical state (solid, liquid, solution) and hydrogen bonding. The general trend is a slight increase in the C=O stretching frequency with increasing electron-withdrawing ability of the substituent, although this effect is modulated by the position on the ring and the interplay with resonance.

Experimental Protocols

Synthesis of Halogenated Benzoic Acids

Below are representative protocols for the synthesis of halogenated benzoic acids.

4.1.1. Synthesis of 2-Fluorobenzoic Acid from Anthranilic Acid

This method utilizes a modified Sandmeyer reaction (Balz-Schiemann reaction).

-

Diazotization: Dissolve anthranilic acid in an aqueous solution of a non-oxidizing acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) while maintaining the temperature below 5 °C. The formation of a diazonium salt is indicated by a positive test with starch-iodide paper.

-

Fluorination: To the cold diazonium salt solution, add a cold solution of fluoroboric acid (HBF4). The diazonium tetrafluoroborate will precipitate.

-

Filter the precipitate and wash it with cold water, followed by a small amount of cold methanol and then ether.

-

Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt. It will decompose to yield 2-fluorobenzoic acid, nitrogen gas, and boron trifluoride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

4.1.2. Synthesis of 3-Chlorobenzoic Acid from 3-Chlorotoluene

This synthesis involves the oxidation of the methyl group of 3-chlorotoluene.

-

Oxidation: In a round-bottom flask equipped with a reflux condenser, place 3-chlorotoluene and an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO4).

-

Heat the mixture to reflux with stirring. The purple color of the permanganate will disappear as it is reduced to manganese dioxide (a brown precipitate). Continue heating until the purple color persists.

-

Work-up: Cool the reaction mixture and filter off the manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) until the pH is acidic. 3-Chlorobenzoic acid will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol-water mixture.

4.1.3. Synthesis of 4-Bromobenzoic Acid from 4-Bromotoluene

Similar to the synthesis of 3-chlorobenzoic acid, this procedure involves the oxidation of the methyl group.

-

Oxidation: To a solution of 4-bromotoluene in a suitable solvent (e.g., aqueous pyridine or aqueous tert-butanol), add potassium permanganate (KMnO4).

-

Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate has been discharged.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide.

-

Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the 4-bromobenzoic acid.

-

Purification: Collect the product by filtration, wash with cold water, and recrystallize from ethanol or acetic acid.

4.1.4. Synthesis of 4-Iodobenzoic Acid from 4-Aminobenzoic Acid

This synthesis also proceeds via a diazonium salt intermediate.

-

Diazotization: Dissolve 4-aminobenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5 °C, to form the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will be evolved.

-

Allow the mixture to stand and then gently warm it to complete the reaction.

-

Work-up: Cool the reaction mixture. The crude 4-iodobenzoic acid will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent like ethanol.

Determination of pKa by Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of approximately 0.01 M of the halogenated benzoic acid in a suitable solvent (e.g., water or a water/ethanol mixture if solubility is an issue).

-

Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

-

-

Calibration: Calibrate a pH meter using standard buffer solutions of pH 4, 7, and 10.

-

Titration Setup:

-

Pipette a known volume (e.g., 25.00 mL) of the acid solution into a beaker.

-

If necessary, add a known volume of deionized water to ensure the pH electrode is sufficiently immersed.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant from a burette in small increments (e.g., 0.5-1.0 mL).

-

After each addition, stir the solution and record the stable pH reading and the total volume of titrant added.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL) to obtain a more accurate determination of the endpoint.

-

Continue adding titrant until the pH has leveled off well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of inflection of the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ2pH/ΔV2) of the titration curve.

-

Determine the volume of NaOH required to reach the half-equivalence point (half the volume of NaOH at the equivalence point).

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Conclusion

The substitution of halogens on the benzoic acid ring provides a clear and quantifiable demonstration of electron-withdrawing effects in aromatic systems. The increase in acidity, as evidenced by the lower pKa values, is a direct consequence of the stabilization of the carboxylate anion through the inductive effect of the halogens. This effect is modulated by the position of the substituent and the interplay with the resonance effect. The presented data and experimental protocols offer a robust framework for researchers in medicinal chemistry and materials science to understand and predict the electronic properties of halogenated aromatic compounds, which is crucial for the design of new molecules with desired functionalities.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Solved IR spectrum of broad s, 1H | Chegg.com [chegg.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

- 5. Benzoic acid, 4-bromo- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of Bromochlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorobenzoic acids are a group of halogenated aromatic carboxylic acids with the general formula C₇H₄BrClO₂. The specific isomers, defined by the positions of the bromine, chlorine, and carboxylic acid groups on the benzene ring, exhibit distinct physical and chemical properties. These compounds serve as versatile intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[1][2] Understanding the stability and appropriate storage conditions of bromochlorobenzoic acid isomers is paramount to ensure their quality, purity, and integrity throughout their lifecycle, from laboratory synthesis to their application in drug development and manufacturing.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for bromochlorobenzoic acid, drawing from available data and established international guidelines. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these compounds.

Physicochemical Properties

The stability of bromochlorobenzoic acid is intrinsically linked to its physicochemical properties. While data is not available for all isomers, the following table summarizes key properties for some common bromochlorobenzoic acids.

| Property | 2,4-Dichlorobenzoic Acid | 2,5-Dichlorobenzoic Acid | 4-Bromobenzoic Acid | 2-Bromobenzoic Acid |

| Molecular Formula | C₇H₄Cl₂O₂ | C₇H₄Cl₂O₂ | C₇H₅BrO₂ | C₇H₅BrO₂ |

| Molecular Weight | 191.01 g/mol | 191.01 g/mol | 201.02 g/mol | 201.02 g/mol |

| Appearance | White crystalline solid | Needles (from water) or white powder[3] | White to beige to pink-brownish crystals or powder[4] | Beige powder |

| Melting Point | 157-160 °C[5] | 151-154 °C[6] | 252-254 °C[4] | 144-147 °C |

| Boiling Point | 301 °C[6] | 301 °C[6] | - | 300-305 °C |

| Water Solubility | 0.1-1 g/L at room temperature[7] | <0.1 g/100 mL at 19 °C[6] | Soluble in hot water[4] | Slightly soluble |

| Organic Solvent Solubility | Soluble in ethanol, acetone, and ethyl acetate[7] | - | Soluble in ethanol[4] | Soluble in 95% ethanol (100mg/mL) |

Chemical Stability and Degradation

Bromochlorobenzoic acids are generally stable under recommended storage conditions.[4][5][6] However, like many organic molecules, they can be susceptible to degradation under specific environmental pressures. Forced degradation studies, which intentionally expose the compound to harsh conditions, are crucial for identifying potential degradation products and pathways.[8][9]

Thermal Stability

General Observations:

-

2,4-Dichlorobenzoic acid: Stable. Incompatible with strong oxidizing agents.[5]

-

2,5-Dichlorobenzoic acid: Stable.[6]

-

4-Bromobenzoic acid: Stable. Incompatible with strong oxidizing agents.[4]

-

o-Chlorobenzoic acid: Stable under recommended storage conditions.[11]

-

4-Chlorobenzoic acid: Stable under recommended storage conditions.[12]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of aromatic compounds.[13] While specific photodegradation quantum yields for bromochlorobenzoic acids are not widely reported, aryl halides and aryl acetic acids are functional groups known to be susceptible to photocomposition.[9] Photostability testing is therefore a critical component of stability evaluation.

Hydrolytic Stability

As carboxylic acids, bromochlorobenzoic acids are generally stable against hydrolysis in neutral aqueous solutions. However, their solubility and reactivity can be influenced by pH.

Oxidative Stability

Strong oxidizing agents are generally considered incompatible with bromochlorobenzoic acids, suggesting a potential for oxidative degradation.[4][5]

Storage and Handling Recommendations

Proper storage and handling are essential to maintain the quality and stability of bromochlorobenzoic acids. The following are general recommendations based on available safety data sheets (SDS) and best practices.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] Some sources recommend room temperature, while others may specify refrigerated conditions for long-term storage. | To minimize the rate of potential degradation reactions. |

| Light | Store in a tightly closed container, protected from light. | To prevent photodegradation. |

| Moisture | Store in a dry environment. | To prevent potential hygroscopic effects and degradation. |

| Incompatible Materials | Strong oxidizing agents, strong bases.[11] | To avoid chemical reactions that could lead to degradation. |

| Container | Store in a tightly closed container. | To protect from atmospheric moisture and contaminants. |

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines and are intended to provide a framework for conducting comprehensive stability studies on bromochlorobenzoic acid.

Long-Term and Accelerated Stability Testing (ICH Q1A)

Objective: To evaluate the thermal stability of bromochlorobenzoic acid under defined temperature and humidity conditions over a specified period.

Methodology:

-

Sample Preparation: Place a accurately weighed amount of the bromochlorobenzoic acid isomer into vials made of an inert material (e.g., Type I glass).

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Procedures: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: A validated stability-indicating HPLC method to determine the concentration of the active substance.

-

Degradation Products: Quantification of any impurities or degradation products using the same HPLC method.

-

-

Data Analysis: Plot the assay value and the concentration of degradation products against time to determine the degradation rate and establish a re-test period or shelf life.

Photostability Testing (ICH Q1B)

Objective: To assess the intrinsic photostability of bromochlorobenzoic acid.

Methodology:

-

Sample Preparation:

-

Drug Substance: Spread a thin layer of the solid material in a suitable container (e.g., quartz dish).

-

Solution: Prepare a solution of known concentration in a suitable solvent and place it in a chemically inert, transparent container.

-

-

Light Source: Use a light source that produces both UV and visible light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Procedure:

-

Expose the samples to the light source.

-

Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.

-

A photostable substance, such as quinine hydrochloride, can be used as a chemical actinometer to monitor light exposure.

-

-

Analysis: After exposure, analyze both the exposed and control samples for appearance, assay, and degradation products using a validated stability-indicating method.

-

Evaluation: Compare the results of the exposed and control samples to determine the extent of photodegradation.

Thermal Analysis (TGA/DSC)

Objective: To determine the thermal decomposition profile of bromochlorobenzoic acid.

Methodology:

-

Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).[14][15][16]

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate pan (e.g., aluminum or platinum).[17][18]

-

TGA Procedure:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Record the mass of the sample as a function of temperature.

-